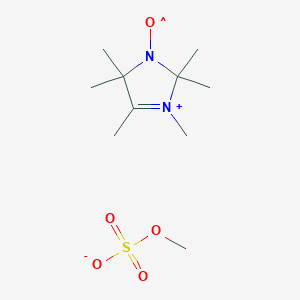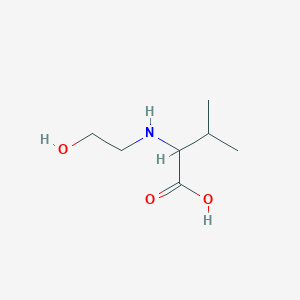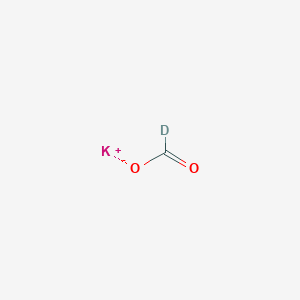
potassium;deuterioformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium deuterioformate is a chemical compound consisting of potassium ions and deuterioformate ions. Deuterioformate is the deuterated form of formate, where the hydrogen atom is replaced by deuterium, a stable isotope of hydrogen. This compound is of interest in various scientific fields due to its unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium deuterioformate can be synthesized through the reaction of deuterium oxide (D₂O) with potassium formate (HCOOK). The reaction typically occurs under controlled conditions to ensure the complete replacement of hydrogen with deuterium. The general reaction is as follows:
HCOOK+D2O→DCOOK+H2O
Industrial Production Methods: Industrial production of potassium deuterioformate involves the use of high-purity deuterium oxide and potassium formate. The reaction is carried out in a controlled environment to prevent contamination and ensure high yield. The product is then purified through crystallization and filtration processes to obtain pure potassium deuterioformate.
Types of Reactions:
- Potassium deuterioformate undergoes oxidation reactions, where the deuterioformate ion is oxidized to carbon dioxide and deuterium gas. For example, oxidation by permanganate ions:
Oxidation: DCOO−+MnO4−→CO2+D2+Mn2+
Reduction: It can also participate in reduction reactions, although these are less common.
Substitution: Potassium deuterioformate can undergo substitution reactions where the deuterium atom is replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Conditions: Reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pressures.
Major Products:
Oxidation: Carbon dioxide (CO₂), deuterium gas (D₂)
Reduction: Various deuterated organic compounds
Substitution: Deuterated derivatives of formate
Wissenschaftliche Forschungsanwendungen
Potassium deuterioformate has several applications in scientific research:
Chemistry: Used as a deuterium source in isotopic labeling studies to trace reaction mechanisms and pathways.
Biology: Employed in metabolic studies to investigate the role of deuterium in biological systems.
Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: Applied in the production of deuterated solvents and reagents for various industrial processes.
Wirkmechanismus
The mechanism of action of potassium deuterioformate involves the interaction of the deuterioformate ion with various molecular targets. In oxidation reactions, the deuterioformate ion donates electrons to the oxidizing agent, resulting in the formation of carbon dioxide and deuterium gas. The presence of deuterium can influence reaction rates and pathways due to the isotope effect, where the heavier deuterium atom alters the kinetics of chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Potassium Formate (HCOOK): The non-deuterated form of potassium deuterioformate.
Sodium Deuterioformate (DCOONa): Similar compound with sodium instead of potassium.
Deuterated Formic Acid (DCOOH): The deuterated form of formic acid.
Uniqueness: Potassium deuterioformate is unique due to the presence of deuterium, which imparts distinct properties such as altered reaction kinetics and stability. This makes it valuable in isotopic labeling and tracing studies, where the behavior of deuterium can provide insights into reaction mechanisms and pathways.
Eigenschaften
CAS-Nummer |
57444-81-2 |
|---|---|
Molekularformel |
CHKO2 |
Molekulargewicht |
85.122 g/mol |
IUPAC-Name |
potassium;deuterioformate |
InChI |
InChI=1S/CH2O2.K/c2-1-3;/h1H,(H,2,3);/q;+1/p-1/i1D; |
InChI-Schlüssel |
WFIZEGIEIOHZCP-RWQOXAPSSA-M |
Isomerische SMILES |
[2H]C(=O)[O-].[K+] |
Kanonische SMILES |
C(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodiumsalt](/img/structure/B12060719.png)
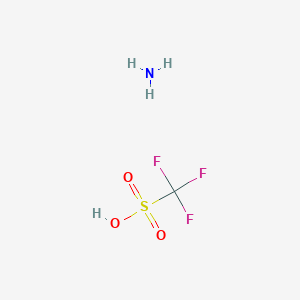


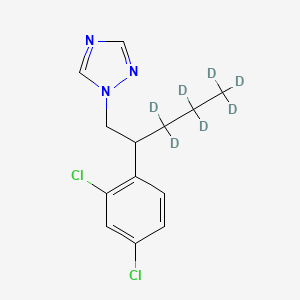

![N-Ethyl-N-isopropylpropan-2-aminium 3-(2,3-difluoro-4-nitrophenyl)-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12060760.png)
![1-[(3R,3aS,5S,6S,7aR)-3a,6-dihydroxy-7a-methyl-3-propan-2-yl-2,3,4,5,6,7-hexahydro-1H-inden-5-yl]ethanone](/img/structure/B12060776.png)
![N6-[4-[[[4-[[[(2-Aminoethyl)amino]carbonyl]methyl]-anilino]carbonyl]methyl]phenyl]adenosine hydrate](/img/structure/B12060781.png)
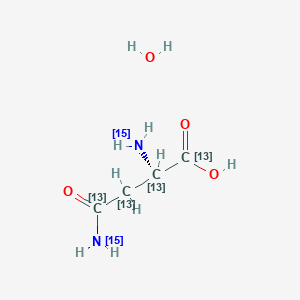
![7,18-Bis[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12060786.png)
